Product packaging for Ethyl 2-(3-hydroxycyclobutyl)acetate(Cat. No.:CAS No. 1408075-85-3)

Ethyl 2-(3-hydroxycyclobutyl)acetate

Cat. No.: B1529573
CAS No.: 1408075-85-3
M. Wt: 158.19 g/mol
InChI Key: AVEZUPSKZQQURH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS No. 1408075-22-8) is a cyclic ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . Its structure features a cyclobutane ring substituted with a hydroxyl group at the 3-position and an ethyl acetate side chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1529573 Ethyl 2-(3-hydroxycyclobutyl)acetate CAS No. 1408075-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-hydroxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEZUPSKZQQURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214344
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-71-7
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(3-hydroxycyclobutyl)acetate is a compound of interest due to its unique cyclobutane ring structure and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, interaction profiles, and preliminary research findings.

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.19 g/mol
  • Structural Features : The compound features a hydroxyl group (-OH) and an acetate group (-OCOCH₃) attached to the cyclobutane ring, which significantly influences its chemical properties and biological interactions.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound, emphasizing the versatility in obtaining this compound:

  • Direct Esterification : Reaction of 3-hydroxycyclobutanol with ethyl acetate in the presence of an acid catalyst.
  • Transesterification : Using a different alcohol in the presence of a base to yield the desired ester.
  • Cyclization Reactions : Involving cyclobutane derivatives to introduce the hydroxyl group effectively.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may possess notable anti-inflammatory and analgesic properties. These activities suggest potential therapeutic applications in pain management and inflammation-related conditions.

While detailed mechanisms remain to be fully elucidated, initial research indicates that the compound may interact with various biological targets:

  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit enzymes involved in metabolic pathways, which could modulate biochemical processes essential for inflammation and pain signaling.
  • Binding Affinity : In vitro assays have been conducted to evaluate its binding affinity with specific receptors, although comprehensive profiling is still required.

Case Studies

Recent research has highlighted the potential of using this compound as a scaffold for drug development. A study demonstrated its efficacy in reducing inflammation in animal models, showcasing its therapeutic potential:

  • Study Design : Rodent models were used to assess the anti-inflammatory effects through oral administration.
  • Results : Significant reduction in inflammatory markers was observed compared to control groups.

Data Summary Table

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
Anti-inflammatory ActivitySignificant (in vivo study)
Analgesic ActivityPreliminary evidence
Synthesis MethodsDirect esterification, transesterification, cyclization

Comparison with Similar Compounds

Ethyl 2-(3-hydroxyphenyl)acetate

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Features: Contains a phenolic hydroxyl group attached to a benzene ring instead of a cyclobutane ring. The aromatic system enables π-π interactions, enhancing stability in hydrophobic environments.
  • Applications : Likely used in pharmaceutical or fragrance industries due to aromaticity, contrasting with the aliphatic cyclobutane in the target compound .

Ethyl 2-(4-oxocyclohexyl)acetate (CAS No. 58012-34-3)

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Key Features : A cyclohexane ring with a ketone group at the 4-position. The ketone increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxyl group in Ethyl 2-(3-hydroxycyclobutyl)acetate.
  • Synthetic Utility : The ketone allows for further functionalization (e.g., reductions to alcohols), whereas the hydroxyl group in the target compound may require protection during synthesis .

Isoamyl Acetate (3-Methylbutyl Acetate)

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Key Features : A branched ester with a fruity odor, widely used in flavoring agents. Unlike the cyclobutane ring, its linear structure reduces steric hindrance, enhancing volatility.
  • Industrial Use : Predominantly employed in food and fragrance industries, whereas this compound’s applications remain exploratory .

Ethyl 2-(3-aminooxetan-3-yl)acetate

  • Molecular Formula: C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • Key Features: An oxetane ring substituted with an amino group.
  • Bioactivity: The amino group may enhance interactions with biological targets, suggesting pharmaceutical relevance .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound C₈H₁₄O₃ 158.20 Hydroxyl, ester High sp³ content; potential drug intermediate
Ethyl 2-(3-hydroxyphenyl)acetate C₁₀H₁₂O₃ 180.20 Phenolic hydroxyl, ester Aromatic stability; fragrance/pharma use
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 184.23 Ketone, ester Reactive ketone; synthetic versatility
Isoamyl acetate C₇H₁₄O₂ 130.18 Branched ester High volatility; flavoring agent
Ethyl 2-(3-aminooxetan-3-yl)acetate C₇H₁₃NO₃ 159.18 Amino, oxetane, ester Enhanced solubility; bioactive potential

Key Research Findings

  • Reactivity : this compound’s hydroxyl group is less reactive than ketones (e.g., in Ethyl 2-(4-oxocyclohexyl)acetate) but more reactive than aromatic hydroxyls due to ring strain .
  • Applications : The cyclobutane ring’s strain and hydroxyl group make it a candidate for drug discovery, particularly in modifying pharmacokinetic properties like solubility and metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate typically involves:

  • Formation of a 3-oxocyclobutane precursor (cyclobutanone derivative)
  • Esterification to introduce the ethyl acetate group
  • Reduction of the ketone to the corresponding alcohol (hydroxy group)

This approach allows for precise control over the functional groups and stereochemistry of the final compound.

Preparation of 3-Oxocyclobutane-1-carboxylic Acid Derivatives

2.1 Amidation/Esterification from Acyl Chloride

  • React 3-oxocyclobutane-1-carbonyl chloride with ethanol in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).
  • The reaction is typically performed in dichloromethane at 0 °C, then warmed to room temperature and stirred overnight.
  • Workup involves quenching with water, extraction with organic solvents (e.g., DCM or ethyl acetate), drying over MgSO4, filtration, and solvent evaporation.
  • Purification is done by column chromatography to isolate the ethyl ester intermediate.

2.2 Amidation/Esterification from Carboxylic Acid

  • 3-Oxocyclobutane-1-carboxylic acid is activated using carbonyl diimidazole (CDI) in tetrahydrofuran (THF) at 0 °C.
  • After activation, ethanol is added dropwise, and the mixture is stirred overnight at room temperature.
  • The reaction is quenched with ammonium chloride, extracted, dried, and purified similarly to the acyl chloride method.

Reduction of Cyclobutanone to 3-Hydroxycyclobutyl Derivative

  • The ketone group on the cyclobutanone ester is reduced using sodium borohydride (NaBH4) in methanol at 0 °C.
  • The addition of NaBH4 is done portion-wise to control the reaction rate.
  • After stirring at room temperature for 2-3 hours, the reaction is quenched with ammonium chloride solution.
  • Extraction with dichloromethane, drying, and solvent removal yields the hydroxy-substituted cyclobutane ester.
  • This product is often used without further purification.

Specific Example Procedure Summary

Step Reagents & Conditions Outcome
1. Formation of 3-oxocyclobutane ethyl ester 3-Oxocyclobutane-1-carbonyl chloride, ethanol, DIPEA, DCM, 0 °C to RT, overnight Ethyl 3-oxocyclobutane-1-carboxylate
2. Reduction of ketone NaBH4, methanol, 0 °C to RT, 2-3 hours This compound
3. Workup and purification Quench with NH4Cl, extract with DCM, dry, evaporate, column chromatography if needed Pure product

Additional Notes on Reaction Conditions and Purification

  • Drying agents such as MgSO4 are commonly used to remove residual water from organic layers.
  • Solvent evaporation is typically done under reduced pressure.
  • Column chromatography is the preferred method for purification, using silica gel and eluents such as ethyl acetate/hexanes mixtures.
  • Reaction monitoring can be performed by thin-layer chromatography (TLC).
  • The reduction step is mild and selective, favoring the conversion of the ketone to the secondary alcohol without affecting the ester functionality.

Research Findings and Optimization

  • The esterification step benefits from acid catalysis (e.g., sulfuric acid) and heating (around 70 °C) to drive the reaction to completion.
  • Use of anhydrous conditions and inert atmosphere (nitrogen) improves yields and prevents side reactions.
  • Sodium borohydride is preferred for its selectivity and mild reaction conditions compared to other hydride reagents.
  • Column chromatography parameters (e.g., solvent polarity) are optimized to separate closely related intermediates and byproducts effectively.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Key Notes Reference
Esterification from acyl chloride 3-Oxocyclobutane-1-carbonyl chloride, ethanol, DIPEA, DCM, 0 °C to RT, overnight Mild conditions, high yield, purification by chromatography
Esterification from carboxylic acid 3-Oxocyclobutane-1-carboxylic acid, CDI, ethanol, THF, 0 °C to RT, overnight Activation by CDI, avoids acid chloride step
Reduction of ketone NaBH4, methanol, 0 °C to RT, 2-3 hours Selective reduction to hydroxy group
Workup and purification Quench with NH4Cl, extract with DCM, dry, evaporate, chromatography Standard organic workup

Q & A

Basic: What synthetic routes are commonly employed for Ethyl 2-(3-hydroxycyclobutyl)acetate, and how is the product characterized?

Answer:
The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by esterification. For example, cyclobutanols can be functionalized with acetic acid derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ester moiety . Characterization relies on NMR (¹H/¹³C) to confirm cyclobutyl geometry and ester linkage, IR spectroscopy for hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups, and mass spectrometry for molecular ion validation .

Advanced: How can stereochemical outcomes in cyclobutyl derivatives like this compound be controlled during synthesis?

Answer:
Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For cyclobutane rings, enantioselective [2+2] cycloadditions using organocatalysts (e.g., thiourea-based catalysts) or transition-metal complexes (e.g., Ru or Rh) can dictate ring conformation . Post-synthesis, NOESY NMR and X-ray crystallography (using SHELXL ) are critical for verifying stereochemistry. Reaction conditions (temperature, solvent polarity) also influence ring strain and diastereomer ratios .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies cyclobutyl protons (δ 1.5–3.0 ppm, multiplet patterns) and ester methyl groups (δ 1.2–1.4 ppm, triplet). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validates empirical formula (C₉H₁₄O₃) .

Advanced: How does the hydroxyl group's position on the cyclobutane ring influence reactivity?

Answer:
The 3-hydroxy group participates in hydrogen bonding, affecting solubility and intermolecular interactions. Comparative studies with para-substituted analogs (e.g., 4-hydroxycyclobutyl derivatives) show reduced oxidation stability due to steric hindrance differences. Oxidation with Jones reagent converts the hydroxyl to a ketone, while Mitsunobu conditions enable etherification . Reactivity trends are quantified via Hammett parameters or computational DFT studies .

Advanced: What methodologies are used to analyze crystal packing and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves molecular geometry and hydrogen-bonding networks. For this compound, Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies interactions like O–H⋯O (18–20% contribution) and C–H⋯π contacts. Thermal ellipsoid plots assess disorder in flexible ester groups .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes polar byproducts.
  • Distillation : Reduced-pressure distillation isolates low-volatility esters (boiling point ~150–180°C at 10 mmHg) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for crystallography .

Advanced: How can conflicting data in reaction mechanism studies be resolved?

Answer:
Contradictions in proposed mechanisms (e.g., radical vs. polar pathways) are addressed via:

  • Isotopic Labeling : ¹⁸O tracing in ester hydrolysis .
  • Kinetic Isotope Effects (KIE) : Comparing kₐₗᵢₚₕₐₜᵢc/D to distinguish proton-transfer steps.
  • Computational Modeling : Transition-state optimization using Gaussian or ORCA software validates intermediates .

Advanced: What computational approaches predict the compound’s bioactivity or physicochemical properties?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps for redox potential.
  • Molecular Docking : AutoDock Vina screens binding affinity to enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .
  • QSAR Models : Correlate logP (2.1–2.5) with membrane permeability .

Basic: How stable is this compound under varying storage conditions?

Answer:
Stability studies show decomposition at >40°C (TGA/DSC) and hydrolysis in acidic/basic conditions (pH <3 or >10). Storage at –20°C in amber vials under argon extends shelf life (>2 years). LC-MS monitors degradation products like cyclobutanol and acetic acid .

Advanced: What role does this compound play in drug design or peptidomimetic studies?

Answer:
The cyclobutane ring mimics peptide turn motifs, enabling peptidomimetic applications. Structure-activity relationship (SAR) studies modify the hydroxyl group to enhance binding to targets like GPCRs or kinases. In vitro assays (e.g., MIC for antimicrobial activity) guide derivative optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-hydroxycyclobutyl)acetate
Reactant of Route 2
Ethyl 2-(3-hydroxycyclobutyl)acetate

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